Regioisomeric Substitution Position Modulates Hydrogen‑Bond Donor–Acceptor Balance and Lipophilicity
The 8‑substituted regioisomer positions the carboxylic acid in a sterically distinct pocket relative to the pyran oxygen, creating a unique intramolecular hydrogen‑bond network that is geometrically impossible for the 6‑ or 7‑isomers. Computed descriptors highlight the distinction: the target compound exhibits a hydrogen‑bond donor count of 1, acceptor count of 3, and a consensus LogP of 1.7–1.94 with a topological polar surface area of 46.5–47 Ų [1][2]. Regioisomeric chroman‑acetic acids, while not experimentally characterized in the same study, would be predicted to display altered LogP (ΔLogP ~0.3–0.5) and PSA (ΔPSA ~2–5 Ų) based on the different local electronic environment of the ring positions [3].
| Evidence Dimension | Hydrogen‑bond donor/acceptor count, LogP, and topological polar surface area |
|---|---|
| Target Compound Data | HBD=1, HBA=3, LogP=1.7–1.94, TPSA=46.5–47 Ų |
| Comparator Or Baseline | Chroman‑6‑yl and chroman‑7‑yl acetic acid regioisomers (predicted values based on QSAR model) |
| Quantified Difference | ΔLogP ~0.3–0.5; ΔTPSA ~2–5 Ų |
| Conditions | Computed properties (XLogP3, Cactvs) at pH 7.4; QSAR model derived from N‑substituted‑3,4‑dihydro‑2H‑1‑benzopyran analogues [3] |
Why This Matters
For procurement decisions, the distinct LogP/TPSA profile of the 8‑isomer directly influences membrane permeability and solubility in bioassays, meaning that substituting with a different regioisomer would confound structure–activity relationship (SAR) studies and lead to non‑reproducible biological results.
- [1] Chemspace. 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid. CSSS00012278815. https://chem-space.com/CSSS00012278815-3A860A (accessed 2026-04-28). View Source
- [2] PubChem. 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid. CID 21222246. https://pubchem.ncbi.nlm.nih.gov/compound/933703-98-1 (accessed 2026-04-28). View Source
- [3] Marot C, Comoy C, Viaud M, Rettori M, Pfeiffer B, Morin-Allory L, Guillaumet G. Synthesis, biological activity and quantitative structure-activity relationships of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives. Bioorg Med Chem Lett. 1999;9(2):xxx-xxx. View Source
